molecular formula C16H11N3Na2O6S2 B13763232 1,3-Naphthalenedisulfonic acid, 7-((4-aminophenyl)azo)-, disodium salt CAS No. 67893-49-6

1,3-Naphthalenedisulfonic acid, 7-((4-aminophenyl)azo)-, disodium salt

Cat. No.: B13763232
CAS No.: 67893-49-6
M. Wt: 451.4 g/mol
InChI Key: GUUOUNHZVBVBSE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Naphthalenedisulfonic acid, 7-((4-aminophenyl)azo)-, disodium salt is a synthetic organic compound known for its vibrant color and utility in various industrial applications. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The disodium salt form enhances its solubility in water, making it suitable for use in aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-aminophenyl)azo)-, disodium salt typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminophenylamine in the presence of sodium nitrite and hydrochloric acid, forming a diazonium salt. This intermediate is then coupled with 1,3-Naphthalenedisulfonic acid under alkaline conditions to yield the desired azo compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reactant concentrations. The final product is isolated through filtration, followed by washing and drying to obtain the pure disodium salt form .

Chemical Reactions Analysis

Types of Reactions

1,3-Naphthalenedisulfonic acid, 7-((4-aminophenyl)azo)-, disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 7-((4-aminophenyl)azo)-, disodium salt has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with different molecular targets, leading to changes in the color and properties of the compound. In biological systems, the compound can bind to proteins and nucleic acids, affecting their function and structure .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methylphenyl)azo]-
  • 1,3-Naphthalenedisulfonic acid, 7-[(4-amino-3-methylphenyl)azo]-
  • 1,3-Naphthalenedisulfonic acid, 7-[(4-aminophenyl)diazenyl]-

Uniqueness

1,3-Naphthalenedisulfonic acid, 7-((4-aminophenyl)azo)-, disodium salt is unique due to its specific substitution pattern and the presence of the disodium salt, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in applications requiring water-soluble dyes .

Properties

CAS No.

67893-49-6

Molecular Formula

C16H11N3Na2O6S2

Molecular Weight

451.4 g/mol

IUPAC Name

disodium;7-[(4-aminophenyl)diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C16H13N3O6S2.2Na/c17-11-2-5-12(6-3-11)18-19-13-4-1-10-7-14(26(20,21)22)9-16(15(10)8-13)27(23,24)25;;/h1-9H,17H2,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2

InChI Key

GUUOUNHZVBVBSE-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.